1H-Benzotriazole-1-acetonitrile

Catalog No.
S668955
CAS No.
111198-08-4
M.F
C8H6N4
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-1-acetonitrile

CAS Number

111198-08-4

Product Name

1H-Benzotriazole-1-acetonitrile

IUPAC Name

2-(benzotriazol-1-yl)acetonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,6H2

InChI Key

DIFOLZGBHRDEFT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC#N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC#N

Hydrothermal Reactions

Field: Chemistry, Material Science

Application: 1H-Benzotriazole-1-acetonitrile is used as a reactant in hydrothermal reactions .

Method: The specific methods and parameters can vary widely depending on the specific hydrothermal reaction being conducted. Generally, this involves dissolving 1H-Benzotriazole-1-acetonitrile in water or another solvent and subjecting the solution to high temperatures and pressures.

Preparation of Aminonaphthylacrylonitrile Derivatives

Field: Organic Chemistry

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of aminonaphthylacrylonitrile derivatives, which are used as green luminance dyes .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired derivatives.

Preparation of (Aminomethyl)(Cyanovinylphenyl)Oxazolidinones

Field: Pharmaceutical Chemistry

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of (aminomethyl)(cyanovinylphenyl)oxazolidinones, which have potential as antibacterial agents .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired oxazolidinones.

Cyclization Reactions

Application: 1H-Benzotriazole-1-acetonitrile is used in cyclization reactions .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form cyclic compounds.

Preparation of Substituted Triazoles

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of substituted triazoles, which have potential as antitumor agents .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired triazoles.

Cyclization Reactions with Sodium Azide

Application: 1H-Benzotriazole-1-acetonitrile is used in cyclization reactions with sodium azide .

1H-Benzotriazole-1-acetonitrile is a heterocyclic organic compound characterized by the formula C8H6N4. It consists of a benzotriazole moiety attached to an acetonitrile group, which contributes to its unique chemical properties. The compound features a five-membered ring containing three nitrogen atoms, making it a member of the benzotriazole family, known for their diverse applications in various fields such as pharmaceuticals, materials science, and environmental chemistry .

  • Nucleophilic Substitution: It can react with electrophiles, leading to the formation of various derivatives. For instance, it reacts with sodium hypochlorite in aqueous acetic acid to yield 1-chlorobenzotriazole .
  • Oxidation: The compound can be oxidized under specific conditions, producing various oxidation products that may have different biological activities and applications .
  • Formation of Coordination Complexes: It can form stable complexes with transition metals, enhancing its utility as a corrosion inhibitor and in catalysis .

The biological activity of 1H-Benzotriazole-1-acetonitrile has been explored in various studies:

  • Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity, making them potential candidates for pharmaceutical applications .
  • Inhibition of Enzymatic Activity: Certain benzotriazole derivatives have been shown to inhibit specific enzymes, such as proteases involved in viral replication, highlighting their potential in antiviral drug development .
  • Toxicological Studies: Research indicates that while some benzotriazole compounds are relatively safe, others may pose environmental risks due to their persistence and toxicity in aquatic systems .

The synthesis of 1H-Benzotriazole-1-acetonitrile can be achieved through several methods:

  • Direct Reaction: A common method involves the reaction of benzotriazole with acetonitrile under acidic conditions. This method typically yields high purity products and can be optimized for efficiency .
  • Modification of Existing Benzotriazole Derivatives: Starting from readily available benzotriazole derivatives, various synthetic strategies can be employed to introduce the acetonitrile group, enhancing the molecular diversity of the final product .

1H-Benzotriazole-1-acetonitrile finds applications across various domains:

  • Corrosion Inhibition: It is widely used as a corrosion inhibitor for metals, particularly copper and its alloys, due to its ability to form protective films on metal surfaces .
  • Pharmaceutical Intermediates: The compound serves as an important intermediate in the synthesis of pharmaceutical agents and agrochemicals, contributing to drug discovery efforts .
  • Analytical Chemistry: It is utilized in analytical methods for detecting silver ions and other metal ions due to its chelating properties .

Studies on the interactions of 1H-Benzotriazole-1-acetonitrile with other compounds have revealed its potential as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can enhance catalytic processes or serve as sensors for metal ions. Additionally, interaction studies have shown that it can modulate the activity of certain enzymes, further expanding its potential applications in biochemistry and pharmacology .

Several compounds share structural similarities with 1H-Benzotriazole-1-acetonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzotriazoleHeterocyclicActs as a corrosion inhibitor; versatile applications
2-(1H-benzotriazol-1-yl)acetonitrileBenzotriazole derivativeExhibits strong coordination properties
1H-benzimidazoleHeterocyclicKnown for its pharmaceutical applications
2-AminobenzothiazoleHeterocyclicDisplays antimicrobial properties

Uniqueness of 1H-Benzotriazole-1-acetonitrile

What sets 1H-Benzotriazole-1-acetonitrile apart from these similar compounds is its specific structural combination of benzotriazole and acetonitrile. This unique structure not only enhances its reactivity but also broadens its applicability in both industrial and research settings. Its ability to form stable complexes with metals while also serving as a versatile synthetic intermediate underscores its significance in various chemical contexts .

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Benzotriazole-1-acetonitrile

Dates

Modify: 2023-08-15

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